Technical Guide: Chemical Structure and Conjugation Logic of Sulfo-Cyanine7 Maleimide
Technical Guide: Chemical Structure and Conjugation Logic of Sulfo-Cyanine7 Maleimide
Executive Summary
Sulfo-Cyanine7 (Sulfo-Cy7) maleimide is a hydrophilic, near-infrared (NIR) fluorophore engineered for the site-specific labeling of sulfhydryl (-SH) groups in biomolecules.[1][2][][4][5] Distinguished by its heptamethine polymethine chain containing a rigidizing cyclohexenyl ring, this dye exhibits superior photostability and quantum yield compared to non-rigidized cyanine analogs. Its emission maximum (~773 nm) lies within the "biological window," minimizing background autofluorescence and maximizing tissue penetration for in vivo imaging applications.
This guide details the chemical architecture, reaction kinetics, and validated protocols for deploying Sulfo-Cy7 maleimide in high-fidelity bioconjugation.
Chemical Architecture
The efficacy of Sulfo-Cy7 maleimide stems from its tripartite structural design, balancing fluorogenicity, solubility, and reactivity.
The Chromophore (Heptamethine Core)
-
Structure: The core is a heptamethine cyanine chain connecting two indolenine rings.
-
Rigidization: Unlike simple Cy7, Sulfo-Cy7 incorporates a cyclohexenyl ring (a six-membered ring) centrally located within the polymethine chain.
-
Function: This bridge locks the conformation of the polyene chain, reducing non-radiative decay pathways (isomerization) and significantly enhancing the fluorescence quantum yield (Φ) and photostability.
-
Chlorine Substitution: Often, the central ring bears a chloro-substituent (at the meso position), which can be displaced for further functionalization, though in standard Sulfo-Cy7, it serves to tune the electronic properties.
-
Solubilizing Auxiliaries (Sulfonate Groups)
-
Position: Two sulfonate groups (
) are attached at the 5-positions of the indolenine rings. -
Function: These groups provide a net negative charge, rendering the dye highly water-soluble. This prevents the aggregation of the dye-protein conjugates (which can quench fluorescence) and reduces non-specific hydrophobic binding to cell membranes.
The Reactive Warhead (Maleimide Linker)
-
Attachment: The maleimide moiety is tethered to one of the heterocyclic nitrogen atoms via a spacer arm, typically a hexanoic acid derivative (e.g., 6-aminohexanoic acid linker).
-
Specificity: The maleimide double bond acts as an electrophile, specifically targeting thiols (nucleophiles) via Michael addition.
Chemical Identity:
-
IUPAC Name (Representative): Potassium 1-[2-(6-{2-[(E)-2-[(E)-3-{(E)-2-[1-methyl-3,3-dimethyl-5-sulfonato-2-indolinylidene]ethylidene}-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonato-3H-indol-1-yl}hexanoylamino)ethyl]-1H-pyrrole-2,5-dione.[1]
-
Molecular Formula:
(Potassium salt)[1]
Physicochemical Specifications
| Property | Value | Context |
| Excitation Max ( | 750 nm | Optimal for NIR excitation sources. |
| Emission Max ( | 773 nm | Deep tissue penetration; minimal autofluorescence. |
| Extinction Coefficient ( | 240,600 | High absorptivity allows for sensitive detection. |
| Quantum Yield ( | ~0.24 | High for NIR dyes (improved by rigid ring). |
| Solubility | Water, DMSO, DMF, Methanol | Highly hydrophilic due to sulfonates. |
| Appearance | Dark Green/Blue Powder | Hygroscopic; store desiccated at -20°C. |
Mechanism of Action: Thiol-Maleimide Conjugation
The conjugation proceeds via a Michael Addition reaction.[7][8] This reaction is highly pH-dependent and relies on the nucleophilicity of the thiolate anion.
Reaction Logic
-
Nucleophilic Attack: The sulfhydryl group on the biomolecule (e.g., Cysteine) must first deprotonate to form the thiolate anion (
).[8] -
Addition: The thiolate attacks the electron-deficient double bond of the maleimide ring.[7][8]
-
Stabilization: The resulting enolate intermediate protonates to form a stable thioether linkage (succinimidyl thioether).
Critical Parameter: pH Control
-
Optimal pH (6.5 – 7.5): In this range, the reaction is chemoselective for thiols.[8][9]
-
pH < 6.0: Reaction kinetics slow significantly because most thiols are protonated (
). -
pH > 8.0: Specificity is lost. Primary amines (Lysine residues) become unprotonated and can compete with thiols, leading to heterogeneous labeling. Additionally, the maleimide ring can hydrolyze (open), rendering it unreactive.[8]
Visualization: Reaction Pathway
The following diagram illustrates the chemical mechanism and competing pathways.
Figure 1: Mechanism of Thiol-Maleimide conjugation highlighting the critical pH window for specificity.[8][9][10]
Experimental Protocol: Protein Labeling
Objective: Conjugate Sulfo-Cy7 Maleimide to a reduced antibody or cysteine-containing protein.
Materials
-
Protein: 1–10 mg/mL in PBS (pH 7.2). Must contain free thiols (reduce disulfide bonds with TCEP or DTT if necessary).
-
Dye Stock: 10 mM Sulfo-Cy7 Maleimide in anhydrous DMSO.
-
Buffer: PBS + 5 mM EDTA (EDTA prevents oxidation of thiols by trace metals).
-
Purification: Sephadex G-25 desalting column or 10k MWCO spin filter.
Step-by-Step Workflow
-
Preparation of Thiolated Protein:
-
If the protein lacks free cysteines, reduce inter-chain disulfides using TCEP (Tris(2-carboxyethyl)phosphine).
-
Ratio: Use 2–10 molar excess of TCEP. Incubate 30 min at Room Temp (RT).
-
Note: TCEP does not react with maleimides, so removal is not strictly required but recommended. DTT must be removed via desalting before adding the dye.
-
-
Dye Addition:
-
Dissolve Sulfo-Cy7 Maleimide in DMSO immediately before use.
-
Add dye to the protein solution at a 10- to 20-fold molar excess over the protein.
-
Calculation:
-
-
Incubation:
-
Incubate for 2 hours at RT or overnight at 4°C in the dark.
-
Tip: Flush the headspace with nitrogen/argon to prevent thiol oxidation during long incubations.
-
-
Purification:
-
Remove excess dye using a desalting column (PD-10) or dialysis against PBS.
-
Collect the fraction containing the protein (often visible as a blue/green band moving faster than the free dye).
-
-
Quality Control (Degree of Labeling - DOL):
-
Measure Absorbance at 280 nm (
) and 750 nm ( ). -
Calculate DOL using the correction factor (CF = 0.04 for Sulfo-Cy7).
-
Visualization: Labeling Workflow
Figure 2: Decision tree and workflow for Sulfo-Cy7 Maleimide conjugation.
Troubleshooting & Optimization
-
Low Conjugation Efficiency:
-
Cause: Oxidation of thiols to disulfides.
-
Fix: Add 5-10 mM EDTA to buffers; degas buffers; ensure reducing agent was effective.
-
-
Precipitation:
-
Cause: Over-labeling leads to hydrophobic aggregation (despite sulfonate groups).
-
Fix: Reduce dye molar excess (try 5x or 10x); keep organic solvent (DMSO) < 10% of final volume.
-
-
Hydrolysis:
-
Cause: Maleimide ring opens in aqueous solution before reacting.
-
Fix: Dissolve dye in dry DMSO/DMF immediately before use. Do not store aqueous dye stocks.
-
References
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cyanine 7 maleimide (A270312) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cy7 maleimide, 2183440-60-8 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
